molecular formula C17H18O4 B14725343 2-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid CAS No. 5468-91-7

2-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid

Cat. No.: B14725343
CAS No.: 5468-91-7
M. Wt: 286.32 g/mol
InChI Key: QLHOKKJGONGTKA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid is an organic compound that features a phenylpropanoic acid backbone with two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another similar compound with a different carbon chain length.

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

5468-91-7

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-phenylpropanoic acid

InChI

InChI=1S/C17H18O4/c1-20-15-9-8-13(11-16(15)21-2)14(17(18)19)10-12-6-4-3-5-7-12/h3-9,11,14H,10H2,1-2H3,(H,18,19)

InChI Key

QLHOKKJGONGTKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)C(=O)O)OC

Origin of Product

United States

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